molecular formula C25H30O2 B1623613 1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene CAS No. 60806-47-5

1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene

Cat. No.: B1623613
CAS No.: 60806-47-5
M. Wt: 362.5 g/mol
InChI Key: IWBUOAHJGJZERP-UHFFFAOYSA-N
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Description

1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester (butyl acrylate), diethenylbenzene (divinylbenzene), and ethenylbenzene (styrene). The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer ratios. The process may involve continuous or batch polymerization techniques, depending on the desired properties of the final product. Additives such as stabilizers, plasticizers, and fillers may be incorporated to enhance the polymer’s performance.

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the monomers. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in diethenylbenzene and ethenylbenzene can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the polymer.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of functional groups like nitro, sulfonic, or halogen groups.

Scientific Research Applications

Chemistry: The polymer is used as a matrix material in chromatography for the separation of complex mixtures. Its chemical stability and customizable surface properties make it ideal for this application.

Biology: In biological research, the polymer can be used to create hydrogels for cell culture and tissue engineering

Medicine: The polymer is explored for drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. Its controlled release properties are beneficial for targeted drug delivery.

Industry: In the industrial sector, the polymer is used in coatings, adhesives, and sealants

Mechanism of Action

The polymer exerts its effects through its physical and chemical interactions with other substances. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the polymer interacts with biological membranes to facilitate the release of encapsulated drugs. In chromatography, the polymer’s surface interacts with analytes to achieve separation based on their chemical properties.

Comparison with Similar Compounds

    2-Propenoic acid, butyl ester, polymer with ethenylbenzene and 2-propenenitrile:

    2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This polymer is used in coatings and adhesives for its excellent adhesion properties and flexibility.

Uniqueness: The polymer of 2-propenoic acid, butyl ester, diethenylbenzene, and ethenylbenzene is unique due to its combination of monomers, which imparts a balance of rigidity and flexibility. This makes it suitable for applications requiring both structural integrity and adaptability.

Properties

CAS No.

60806-47-5

Molecular Formula

C25H30O2

Molecular Weight

362.5 g/mol

IUPAC Name

1,2-bis(ethenyl)benzene;butyl prop-2-enoate;styrene

InChI

InChI=1S/C10H10.C8H8.C7H12O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h3-8H,1-2H2;2-7H,1H2;4H,2-3,5-6H2,1H3

InChI Key

IWBUOAHJGJZERP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40 parts by weight of methyl isobutyl ketone were put into a flask with a stirrer, and heated to 90° C. with stirring in a stream of nitrogen gas. A mixture of 95 parts by weight of styrene, 10 parts by weight of butyl acrylate and 25 parts by weight of benzoyl peroxide was added dropwise over a period of 6 hours to the methyl isobutyl ketone which was maintained at 90° C. Subsequently, the above-mentioned mixture was subjected to polymerization at 90° C. for 10 hours, whereby a styrene-butyl acrylate copolymer solution was obtained.
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Synthesis routes and methods II

Procedure details

70 g styrene, 30 g butyl acrylate, 5 g sodium stearate, 0.8 g divinyl benzene, and 200 g water deionized by ion exchange resins are mixed and placed in a polymerization vessel. To the resulting mexture are added 4 g n-dodecyl-mercaptan and 0.2 g K2S2O8 followed by emulsion polymerization for 15 hours at 50° C. to give a styrene-butyl acrylate-divinyl benzene copolymer.
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70 g
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30 g
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sodium stearate
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5 g
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reactant
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0.8 g
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reactant
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4 g
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reactant
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Name
K2S2O8
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0.2 g
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reactant
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200 g
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solvent
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Synthesis routes and methods III

Procedure details

65 g styrene, 35 g butyl acrylate, 0.6 g divinylbenzene, 4.5 g disproportionated sodium rosinate, 0.2 g sodium alkylaryl sulfonate, and 200 g water deionized by ion exchange resins are mixed and placed in a polymerization vessel. To the resulting mixture are added 0.1 g p-menthane hydroperoxide, 0.05 g ferrous sulfate, 0.15 g sodium formaldehyde sulfoxylate, 0.07 g sodium salt of EDTA, 0.3 g t-dodecylmercaptan, and 0.5 g sodium phosphate followed by emulsion polymerization at 5° C. for 15 hours to give a styrene-butyl acrylate-divinylbenzene copolymer. Gel content of the resulting crosslinked polymer is 81%.
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65 g
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200 g
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35 g
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0.6 g
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Name
sodium alkylaryl sulfonate
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0.2 g
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reactant
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0.1 g
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reactant
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[Compound]
Name
ferrous sulfate
Quantity
0.05 g
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reactant
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0.15 g
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reactant
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0.07 g
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0.3 g
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0.5 g
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Synthesis routes and methods IV

Procedure details

A product of polymerization of styrene and butyl acrylate was freeze-dried to obtain styrene butyl acrylate copolymer fine resin particles having a volume average particle size of 0.1 μm (a glass transition temperature of 61° C. and a softening temperature of 110° C.)
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Synthesis routes and methods V

Procedure details

A crosslinked latex resin emulsion comprised of crosslinked resin or polymer particles derived from the emulsion polymerization of styrene, butyl acrylate, beta carboxyl ethyl acrylate (Beta CEA) and divinylbenzene was prepared as follows. An organic phase was prepared by blending 380 grams of styrene, 162 grams of butyl acrylate, 16.2 grams of beta carboxyl ethyl acrylate (Beta CEA) and 5.4 grams of divinylbenzene. An aqueous phase was then prepared by mixing 9.4 grams of the surfactant DOWFAX® in 230 grams of water. The organic phase was then added to the aqueous phase and the resulting mixture was stirred to form an oil in water dispersion. To a 2 liter Buchi stainless steel reactor equipped with a stirrer, a thermocouple and a nitrogen inlet was added an aqueous solution of a surfactant, and 2 grams of DOWFAX® in 500 grams of water. The reactor was heated to 75° C. under a nitrogen atmosphere with stirring (300 rpm). To the reactor was then added 14 grams of the above prepared oil in water dispersion followed by the addition of an aqueous solution of 8.5 grams of ammonium persulfate in 90 grams of water. The resulting mixture was stirred for 10 minutes at 75° C., and then the remainder of the above oil in water dispersion was added slowly over a two hour period. After the complete addition of the oil in water dispersion to the reactor, the resulting mixture was heated for a further two hours to complete the polymerization, cooled to room temperature, about 25° C. and discharged to yield a crosslinked polymer latex with a polymer of a styrene butyl acrylate divinylbenzene polymer, which polymer was fully crosslinked, about 100 percent crosslinked, 40 percent polymer solids in water with a polymer particle diameter size of 114 nanometers as measured by a disc centrifuge.
Name
ammonium persulfate
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8.5 g
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reactant
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90 g
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230 g
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500 g
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Name
beta carboxyl ethyl acrylate
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380 g
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162 g
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Name
beta carboxyl ethyl acrylate
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16.2 g
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5.4 g
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stainless steel
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